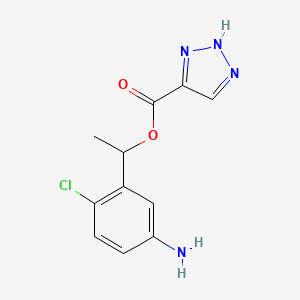
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the azide intermediate: This involves the reaction of 5-amino-2-chlorobenzyl alcohol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Cycloaddition reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne, often catalyzed by copper(I) iodide (CuI), to form the triazole ring.
Esterification: The final step involves the esterification of the triazole compound with ethyl chloroformate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
- 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,4-triazole-4-carboxylate
- 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-5-carboxylate
Uniqueness: 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C11H11ClN4O2 |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
1-(5-amino-2-chlorophenyl)ethyl 2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-6(8-4-7(13)2-3-9(8)12)18-11(17)10-5-14-16-15-10/h2-6H,13H2,1H3,(H,14,15,16) |
Clé InChI |
KAZXHWRMQXBZOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)N)Cl)OC(=O)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


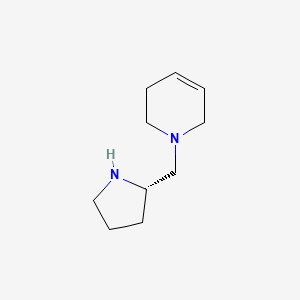
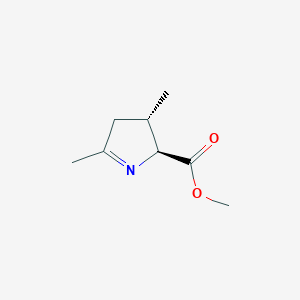
![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
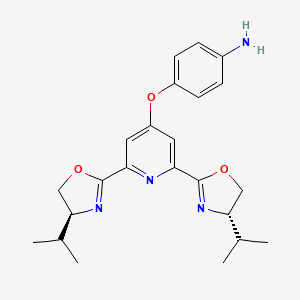
![2-(Aminomethyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12870870.png)
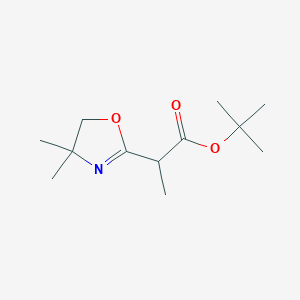


![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
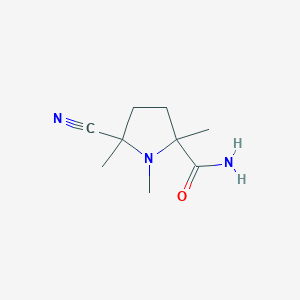
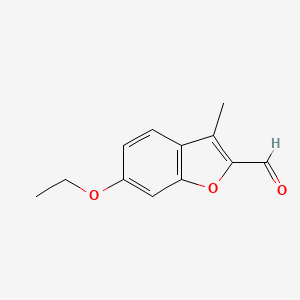
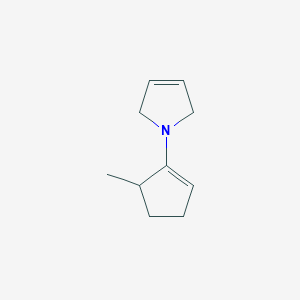
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
